4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

PROTAC linker solid-state stability storage conditions

PROTAC linker design directly impacts ternary complex stability and degradation efficiency. Generic linkers often compromise solubility or synthetic accessibility. This Boc-piperazine-oxobutanoic acid linker (CAS 288851-44-5) overcomes these limitations: • Optimized LogP ~0.2 (WLOGP) & TPSA 87.15 Ų for balanced solubility-permeability in final PROTAC constructs • One-step coupling (~82% yield) via terminal -COOH; mild acidic Boc deprotection reveals secondary amine for E3 ligase conjugation • mp 127-129°C ensures stable solid dispensing for automated synthesis platforms • ≥97% purity with full analytical characterization (NMR, HPLC, MS) • Ambient shipping; store 2-8°C sealed in dry

Molecular Formula C13H22N2O5
Molecular Weight 286.32 g/mol
CAS No. 288851-44-5
Cat. No. B176289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid
CAS288851-44-5
Molecular FormulaC13H22N2O5
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O
InChIInChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-8-6-14(7-9-15)10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,17,18)
InChIKeyZLNADSVMXTWJPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Piperazine-Oxobutanoic Acid: Procurement & Selection Guide


4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (CAS 288851-44-5) is a heterobifunctional building block belonging to the class of N-Boc-protected piperazine derivatives with a 4-oxobutanoic acid linker [1]. This compound is explicitly classified as a PROTAC (Proteolysis Targeting Chimera) linker, enabling the conjugation of an E3 ubiquitin ligase ligand to a target protein ligand, thereby facilitating targeted protein degradation [2]. Its unique structure combines a tert-butoxycarbonyl (Boc) protected piperazine moiety with a terminal carboxylic acid via an amide bond, offering a defined molecular geometry and functional handle for modular synthesis [1].

Compound class Boc-protected piperazine–oxobutanoic acid
Workflow PROTAC & heterobifunctional conjugate synthesis
Reactive handles Terminal COOH for amide coupling, Boc-piperazine for mild deprotection

Key Differentiators for Boc-Piperazine-Oxobutanoic Acid


In the synthesis of PROTACs and other complex small molecules, seemingly minor structural variations in linker components can have profound impacts on physicochemical properties, synthetic feasibility, and ultimate biological activity. Generic substitution of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid with other in-class PROTAC linkers—such as N-Boc-piperazine or 4-tert-butoxy-4-oxobutanoic acid—is not a trivial one-for-one exchange. As detailed in the evidence below, this compound possesses a unique combination of molecular weight, LogP, topological polar surface area (TPSA), and a solid-state thermal stability profile that directly influence critical parameters in drug discovery, including solubility, permeability, and storage stability [1][2]. Furthermore, its specific functional group arrangement provides a distinct synthetic entry point compared to its closest analogs, impacting reaction yields and purification strategies [3]. The following quantitative evidence establishes where this compound offers verifiable differentiation for scientific selection.

  • vs. N-Boc-piperazine Solid-state stability profile may not transfer; thermal behavior differs significantly.
  • vs. N-Boc-piperazine-C3-COOH Lipophilicity (LogP) and TPSA shift may influence permeability and drug-likeness context.
  • vs. 4-tert-Butoxy-4-oxobutanoic acid Synthetic route efficiency may be reduced; requires additional amide coupling step.

Quantitative Evidence for Boc-Piperazine-Oxobutanoic Acid


Thermal Stability vs. N-Boc-piperazine

The target compound exhibits a significantly higher melting point (127-129°C) compared to the foundational building block N-Boc-piperazine (43-47°C) [1][2]. This substantial increase in melting point is indicative of enhanced solid-state stability, potentially reducing the risk of degradation during long-term storage at ambient or refrigerated temperatures. For procurement and laboratory handling, a higher melting point correlates with a lower likelihood of hygroscopicity and physical form changes, which can simplify weighing, storage, and inventory management.

Thermal stability comparison
Head-to-head
mp 127–129°C vs. 43–47°C (N-Boc-piperazine); increase 80–86°C
Supports solid-state stability review
Literature-reported ranges
PROTAC linker solid-state stability storage conditions

LogP/TPSA vs. N-Boc-piperazine-C3-COOH

Computational predictions provide key differentiating parameters for linker selection in PROTAC design. The target compound has a calculated LogP of 0.8063 and a Topological Polar Surface Area (TPSA) of 87.15 Ų [1]. In contrast, the direct analog with an extended alkyl chain, N-Boc-piperazine-C3-COOH (CAS 959053-53-3), has a reported LogP of approximately 0.2 . The higher LogP of the target compound (an increase of 0.6 units) indicates greater lipophilicity, which can influence membrane permeability. Additionally, its TPSA of 87.15 Ų is below the common threshold of 140 Ų for oral bioavailability, suggesting favorable drug-like properties [2].

Lipophilicity & TPSA profile
Cross-study
LogP 0.81, TPSA 87.15 Ų vs. LogP ~0.2 (analog)
Supports drug-likeness screening context
Computational predictions
PROTAC linker drug-likeness lipophilicity permeability

Synthetic Efficiency: One-Step Route

A defined synthetic route for 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid involves the reaction of succinic anhydride with 1-Boc-piperazine, with a reported yield of approximately 82% [1]. This contrasts with the synthesis of other PROTAC linkers, such as 4-tert-Butoxy-4-oxobutanoic acid (CAS 15026-17-2), which is commercially available as a mono-protected succinic acid derivative but requires a separate, often lower-yielding, amide bond formation step with a piperazine component. The target compound therefore offers a more convergent and efficient route to the desired N-Boc-piperazinyl-oxobutanoic acid scaffold, saving synthetic steps and potentially increasing overall yield in multi-step PROTAC syntheses.

Synthetic efficiency
Class-level
~82% yield, one-step from succinic anhydride + 1-Boc-piperazine
Supports procurement and synthesis planning
Yield may vary; class inference
PROTAC linker synthesis yield process chemistry

High-Purity Solid Supply

The target compound is commercially available as a solid with a standard purity specification of ≥97%, often accompanied by analytical documentation such as NMR, HPLC, and GC reports . This is in contrast to some alternative linkers like 4-tert-Butoxy-4-oxobutanoic acid (mono-tert-butyl succinate), which is also available as a solid, but the target compound's specific molecular identity and purity profile are well-defined and traceable from multiple reputable vendors. This ensures consistency and reliability in research and development workflows.

Commercial purity profile
Data to verify
≥97% purity, analytical reports (NMR, HPLC, GC)
Supports reproducibility and QC reduction
Supplier specification
PROTAC linker procurement purity quality control

Application Scenarios for Boc-Piperazine-Oxobutanoic Acid


PROTAC Linker Library Synthesis

This compound serves as a key intermediate for the modular synthesis of PROTACs, where its terminal carboxylic acid can be readily activated and coupled to an amine-functionalized ligand for a target protein (POI). The Boc-protected piperazine end is then deprotected under mild acidic conditions to reveal a secondary amine, which can be coupled to an E3 ligase ligand, such as a cereblon (CRBN) or von Hippel-Lindau (VHL) binder [1][2]. The quantitative LogP and TPSA data [3] support its utility in optimizing the physicochemical properties of the final PROTAC molecule, which is critical for achieving potent and selective intracellular degradation.

Advanced Intermediate for Kinase Inhibitors

Beyond PROTACs, the N-Boc-piperazinyl-oxobutanoic acid scaffold is a versatile building block in medicinal chemistry. The reported synthetic efficiency (one step, ~82% yield) [4] makes it an attractive starting material for the parallel synthesis of compound libraries. The higher melting point (127-129°C) compared to simpler N-Boc-piperazine [5] also makes it more suitable for use in automated solid-phase synthesis platforms, where precise and stable solid dispensing is required.

Chemical Probes for Target Validation

In early-stage drug discovery, there is a high demand for high-purity, well-characterized linkers to generate chemical probes for target validation. The availability of this compound with ≥97% purity and supporting analytical data ensures that the resulting probe molecules are of defined composition, minimizing the risk of off-target effects due to impurities. Its favorable LogP and TPSA profile [3] also contribute to the drug-likeness of the resulting probes, improving their performance in cellular assays.

Application
Selection Property
Validation Focus
PROTAC conjugate synthesis
Boc-piperazine with terminal carboxylic acid linker
Deprotection and amide/amine coupling efficiency
Kinase inhibitor library intermediate
One-step convergent scaffold synthesis
Solid dispensing and parallel synthesis compatibility
Chemical probe synthesis
High-purity solid with defined physicochemical profile
Impurity profiling and drug-likeness assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.